molecular formula C16H14N2O2 B372224 4-(Dicyanomethylene)cyclohexyl benzoate

4-(Dicyanomethylene)cyclohexyl benzoate

Cat. No.: B372224
M. Wt: 266.29g/mol
InChI Key: LAPOGBNQTXCWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Dicyanomethylene)cyclohexyl benzoate is a benzoate ester derivative featuring a dicyanomethylene (–C(CN)₂) substituent on the cyclohexyl ring. This electron-withdrawing group significantly influences the compound’s electronic and steric properties, making it relevant for applications in organic synthesis, materials science, and photochemistry.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29g/mol

IUPAC Name

[4-(dicyanomethylidene)cyclohexyl] benzoate

InChI

InChI=1S/C16H14N2O2/c17-10-14(11-18)12-6-8-15(9-7-12)20-16(19)13-4-2-1-3-5-13/h1-5,15H,6-9H2

InChI Key

LAPOGBNQTXCWQD-UHFFFAOYSA-N

SMILES

C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2

Canonical SMILES

C1CC(=C(C#N)C#N)CCC1OC(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Substituents and Their Effects

Compound Name Substituent Electronic Effect Key Applications/Properties
4-(Dicyanomethylene)cyclohexyl benzoate Dicyanomethylene Strong electron-withdrawing High reactivity in electrophilic processes (inferred)
4-(Trifluoromethyl)cyclohexyl benzoate Trifluoromethyl (–CF₃) Moderate electron-withdrawing Synthesized via photoredox catalysis (87% yield)
Ethyl 4-(dimethylamino) benzoate Dimethylamino (–N(CH₃)₂) Electron-donating High degree of conversion in resin cements
Cyclohexyl 4-[2-(4-chloro-2-methylphenoxy)acetamido]benzoate Acetamido-phenoxy Mixed electronic effects Potential bioactive/pharmacological use
(4-Oxocyclohexyl) benzoate Ketone (–C=O) Electron-withdrawing Safety concerns due to uninvestigated toxicology

Physical and Chemical Properties

  • Ethyl 4-(dimethylamino) benzoate: Exhibits better mechanical properties (e.g., hardness, solubility) in resin matrices than 2-(dimethylamino) ethyl methacrylate, attributed to its planar aromatic structure .
  • 4-(Trifluoromethyl)cyclohexyl benzoate : The trifluoromethyl group increases hydrophobicity and thermal stability, as seen in analogs like polytetrafluoroethylene (PTFE) derivatives .
  • This compound: Predicted to have high polarity and low solubility in nonpolar solvents due to the dicyanomethylene group, similar to other cyano-substituted compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.